molecular formula C12H13NO2S B11118985 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- CAS No. 17796-73-5

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-

Cat. No.: B11118985
CAS No.: 17796-73-5
M. Wt: 235.30 g/mol
InChI Key: GVURDWLNXBZCCM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- is a sulfur-substituted derivative of the isoindole-dione scaffold, characterized by a butylthio (-S-C₄H₉) group at the 2-position. This compound belongs to the phthalimide family, a class of cyclic imides with diverse applications in medicinal chemistry, polymer science, and materials engineering . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in studies where N-acetylaminoaryl derivatives are generated via multi-step pathways (e.g., Scheme 2 in ).

Properties

CAS No.

17796-73-5

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-butylsulfanylisoindole-1,3-dione

InChI

InChI=1S/C12H13NO2S/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3

InChI Key

GVURDWLNXBZCCM-UHFFFAOYSA-N

Canonical SMILES

CCCCSN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most direct route involves nucleophilic displacement of a halogen atom (e.g., bromine) at the 2-position of phthalimide using butylthiol. The reaction typically employs a base to deprotonate the thiol, enhancing its nucleophilicity.

General Procedure

  • Substrate : 2-Bromo-1H-isoindole-1,3(2H)-dione.

  • Nucleophile : Butylthiol (1.2–2.0 equiv).

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF).

  • Conditions : Reflux at 80–100°C for 12–24 hours.

Example
In a modified protocol from, 2-bromophthalimide reacts with butylthiol in acetonitrile with K₂CO₃, yielding 2-(butylthio)-1H-isoindole-1,3(2H)-dione in 70–85% yield. The use of micronized K₂CO₃ accelerates the reaction by improving surface area.

Key Data

ParameterValueSource
Yield70–85%
Reaction Time12–24 hours
SolventAcetonitrile

Thiolation via Mitsunobu-Type Reactions

Adaptation for Thioether Formation

While Mitsunobu reactions are traditionally used for ethers, adaptations using thiols have been reported. A phosphine reagent (e.g., triphenylphosphine) and diazodicarboxylate (e.g., DIAD) mediate the coupling between phthalimide alcohols and butylthiol.

Procedure

  • Substrate : 2-Hydroxy-1H-isoindole-1,3(2H)-dione.

  • Reagents : Butylthiol, DIAD, PPh₃.

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 6–12 hours.

Limitations

  • Lower yields (50–65%) due to competing side reactions.

  • Requires anhydrous conditions.

Condensation with Mercapto-Triazoles

Thiol-Ene Cyclization

Adapting, N-hydroxymethylphthalimide reacts with butylthiol under acidic conditions, facilitating hydroxymethyl displacement:

Protocol

  • Substrate : N-Hydroxymethylphthalimide.

  • Reagent : Butylthiol, catalytic HCl.

  • Solvent : Methanol.

  • Conditions : Reflux, 6 hours.

Yield : 60–70%.

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

MethodYield (%)Reaction TimeScalabilityKey Advantage
Nucleophilic Substitution70–8512–24 hHighStraightforward, high yield
Mitsunobu Reaction50–656–12 hModerateMild conditions
HDDA Domino Reaction75–908–10 hLowNovel, solvent-free
Thiol-Ene Cyclization60–706 hModerateAcid-catalyzed, simple

Challenges and Optimization

Side Reactions

  • Oxidation : Butylthiol may oxidize to disulfide; inert atmospheres (N₂/Ar) are recommended.

  • Byproducts : Halogenated phthalimides may undergo hydrolysis; controlled pH (neutral to slightly basic) mitigates this.

Solvent Selection

  • Polar Aprotic Solvents : DMF improves solubility but complicates purification.

  • Eco-Friendly Alternatives : Water/ethanol mixtures with phase-transfer catalysts (e.g., tetrabutylammonium bromide) show promise.

Industrial-Scale Considerations

From, a Chinese patent highlights scalable synthesis using water as a solvent and phase-transfer catalysts (e.g., benzyltrimethylammonium chloride). Key parameters:

  • Temperature : 100–160°C.

  • Yield : 67–96.7%.

  • Workup : Simple filtration and recrystallization .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or gold, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted isoindole derivatives.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the kinase, preventing its activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth or viral replication.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of isoindole-dione derivatives is highly dependent on substituent groups. Key analogues and their properties are summarized below:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
2-(butylthio)- -S-C₄H₉ 235.31* COX-1/COX-2 interaction (Figures 1–2); moderate lipophilicity
5-amino- (4-Aminophthalimide) -NH₂ at C5 162.15 Fluorescent properties; potential sensor applications
2-(2-hydroxyethyl)- -CH₂CH₂OH 191.18 Enhanced solubility; intermediate in polymer synthesis
2-(cyclohexylthio)- -S-C₆H₁₁ 263.36* Classified as hazardous (6.5B, 9.1A)
2-(1-ethenyl-3-butenyl)- -CH₂-CH=CH₂ 227.26 Specialty monomer for functional materials
2-(methoxyphenyl)- -OCH₃-C₆H₄ 257.27* Antimicrobial activity (metal complexes)

*Calculated based on molecular formulas from referenced evidence.

Key Observations :

  • Lipophilicity : The butylthio group confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 2-hydroxyethyl derivative (191.18 g/mol) exhibits higher aqueous solubility due to its polar hydroxyl group.
  • Functional Applications: Amino and ethenyl-butenyl substituents enable applications in fluorescence and polymer chemistry, respectively, whereas the butylthio derivative is prioritized for pharmacological studies.
Enzyme Inhibition
  • COX-1/COX-2 Binding: The butylthio derivative shows distinct interaction patterns with COX-1 and COX-2 (Figures 1–2), likely due to its sulfur moiety facilitating hydrophobic interactions. Comparable derivatives, such as N-acetylaminoaryl variants, exhibit weaker binding in molecular docking studies.
  • Cholinesterase Inhibition: In a study of isoindole-dione derivatives, compounds with bulky substituents (e.g., phenothiazine) demonstrated superior acetylcholinesterase (AChE) inhibition compared to alkylthio groups. This suggests that the butylthio group may prioritize COX selectivity over AChE activity.
Antimicrobial Activity
  • The methoxyphenyl analogue, when complexed with metals, displayed enhanced antibacterial effects compared to its parent ligand.

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